9,10-Dihydrolysergol

Overview

Description

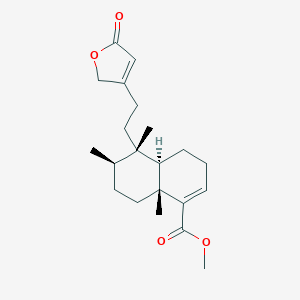

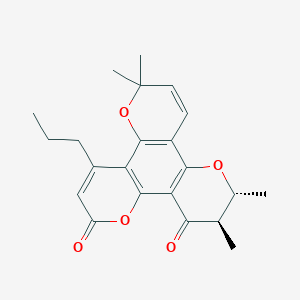

9,10-Dihydrolysergol: is an ergoline derivative with the chemical formula C16H20N2O . It is a naturally occurring clavine alkaloid and is structurally related to lysergol. This compound is known for its biological activity, particularly its interactions with serotonin receptors, making it of interest in pharmacological research .

Mechanism of Action

Target of Action

9,10-Dihydrolysergol primarily targets the 5-HT2 receptors . These receptors are a subfamily of 5-HT receptors that bind the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). They play a significant role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound and its derivatives act as competitive antagonists at the 5-HT2 receptors . This means they compete with serotonin for binding to these receptors. When this compound binds to the 5-HT2 receptors, it prevents serotonin from binding, thereby inhibiting the normal function of serotonin. This results in changes in mood, anxiety, feeding, and reproductive behavior.

Biochemical Pathways

It is known that the compound can be hydroxylated by the enzyme aj_eash, which is a promiscuous and bimodal feii/α-ketoglutarate-dependent dioxygenase . This enzyme can convert this compound and other ergot alkaloids into their hydroxylated derivatives .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its competitive antagonism of the 5-HT2 receptors. By preventing serotonin from binding to these receptors, this compound can alter the normal function of serotonin, leading to changes in various physiological processes such as mood regulation, anxiety, feeding, and reproductive behavior .

Biochemical Analysis

Cellular Effects

It has been found that 10-alpha-methoxy-9,10-dihydrolysergol (MDL) and 1-methyl-10-alpha-methoxy-9,10-dihydrolysergol (MMDL), two nicergoline metabolites, have antioxidant activity, preventing not only glutathione (GSH) depletion but also lipid peroxidation .

Metabolic Pathways

The metabolic pathway of 9,10-Dihydrolysergol involves hydrolysis of the ester linkage to produce 1-methyl-10-α-methoxy-9,10-dihydrolysergol (MMDL). This is further N-demethylated by the cytochrome P450 (CYP) 2D6 isozyme to form 10-α-methoxy-9,10-dihydrolysergol (MDL) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Dihydrolysergol can be synthesized through the hydrogenation of lysergol. The process involves the reduction of the double bond in lysergol to yield this compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .

Industrial Production Methods: Industrial production of this compound often involves the extraction of lysergol from natural sources, followed by its chemical reduction. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: DMSO, TFAA, TEA

Hydrogenation: Pd/C, hydrogen gas

Major Products:

Oxidation: 9,10-Dihydrolysergic acid

Substitution: Various N-substituted derivatives

Scientific Research Applications

Chemistry: 9,10-Dihydrolysergol is used as a precursor in the synthesis of other ergoline derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: The compound is studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor. This makes it a valuable tool in neuropharmacology research, where it is used to investigate the mechanisms of serotonin signaling and its effects on the central nervous system .

Industry: In the pharmaceutical industry, this compound and its derivatives are explored for their potential therapeutic applications, including as treatments for neurological disorders and as vasodilators .

Comparison with Similar Compounds

Lysergol: Structurally similar but lacks the hydrogenated double bond present in 9,10-dihydrolysergol.

Elymoclavine: Another clavine alkaloid with similar biological activity but different structural features.

Dihydrolysergol-I: A closely related compound with slight variations in its chemical structure.

Uniqueness: this compound’s unique hydrogenated structure distinguishes it from other ergoline derivatives. This structural feature contributes to its specific pharmacological profile, particularly its interaction with serotonin receptors, making it a valuable compound in both research and potential therapeutic applications .

Properties

IUPAC Name |

[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKTZIXVYHGAES-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939343 | |

| Record name | (6-Methylergolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18051-16-6 | |

| Record name | Dihydroelymoclavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Methylergolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dihydrolysergol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROELYMOCLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39LU14H83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 9,10-Dihydrolysergol?

A1: While a comprehensive spectroscopic analysis is not provided in the provided papers, the molecular formula of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol, a derivative, is C18H24N2O3 []. Another derivative, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), has the molecular formula C18H24N2O2 []. These derivatives provide insights into the core structure of this compound.

Q2: Can you explain the metabolic pathway of nicergoline related to this compound?

A2: Nicergoline is rapidly metabolized to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL). MMDL then undergoes N-demethylation to form 10α-methoxy-9,10-dihydrolysergol (MDL) [, ]. This metabolic pathway highlights the close structural relationship between nicergoline and its metabolites, including MDL, which is a derivative of this compound.

Q3: Which enzyme plays a key role in the metabolism of nicergoline to MDL?

A3: Research indicates that the cytochrome P450 enzyme CYP2D6 is significantly involved in the conversion of MMDL to MDL [, ]. This finding has implications for understanding the interindividual variability in nicergoline metabolism.

Q4: How does the debrisoquine hydroxylation polymorphism relate to nicergoline metabolism?

A4: Studies have shown a correlation between the debrisoquine hydroxylation polymorphism and nicergoline metabolism. Individuals who are poor metabolizers of debrisoquine exhibit significantly different pharmacokinetic parameters for MMDL and MDL compared to extensive metabolizers []. This suggests that genetic variations in CYP2D6 activity can influence the metabolism and potentially the efficacy of nicergoline.

Q5: What analytical methods are used to determine the concentration of this compound metabolites in biological samples?

A5: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying 10α-methoxy-9,10-dihydrolysergol (MDL) in human urine []. Researchers have developed specific methods using reversed-phase columns and UV detection for sensitive and accurate determination of MDL concentrations in urine samples []. For analyzing plasma concentrations of MMDL, a similar HPLC method coupled with mass spectrometry (MS) is utilized [].

Q6: What is the significance of studying the bioavailability of nicergoline capsules?

A6: Bioavailability studies are essential for evaluating the rate and extent to which a drug, in this case, nicergoline, reaches the systemic circulation. Researchers have investigated the relative bioavailability of domestic and imported nicergoline capsules in healthy volunteers by measuring MMDL concentrations in plasma []. These studies contribute to assessing the equivalence and consistency of different nicergoline formulations.

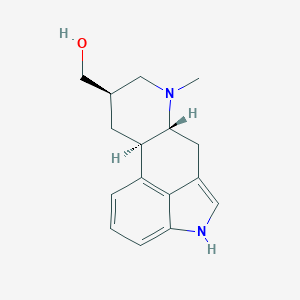

Q7: Can you describe the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol?

A7: 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol crystallizes in the orthorhombic system, specifically in the P212121 space group [, , ]. The unit cell dimensions are a = 9.868(1) Å, b = 10.877(1) Å, and c = 15.458(2) Å [, , ]. This detailed structural information provides insights into the molecular conformation and arrangement of this this compound derivative in its solid state.

Q8: How does the conformation of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol compare to that of 1-methyl-10α-methoxy-9,10-dihydrolysergol in nicergoline?

A8: The conformations of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol and the 1-methyl-10α-methoxy-9,10-dihydrolysergol moiety within nicergoline are found to be essentially similar [, ]. This structural similarity suggests potential shared pharmacological features between these compounds.

Q9: What are the hydrogen bonding patterns observed in the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol?

A9: Two distinct hydrogen bonds are observed in the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol [, ]. These hydrogen bonds, O21-H211···N6 and O18-H181···O21, contribute to the stabilization of the crystal lattice and influence the molecular packing arrangement [, ].

Q10: Are there any known methods for synthesizing 9,10-dihydrolysergic acid?

A10: Yes, 9,10-dihydrolysergic acid can be synthesized from lysergol []. This synthetic route involves a series of chemical transformations, including catalytic reduction, protection of functional groups, oxidation, and deprotection steps [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)